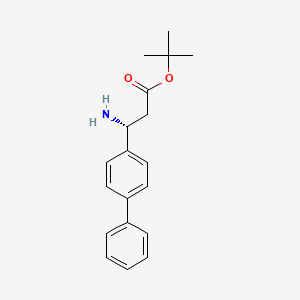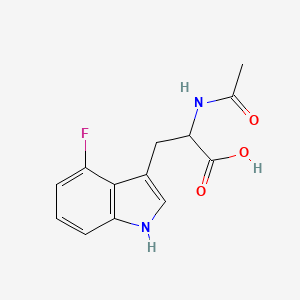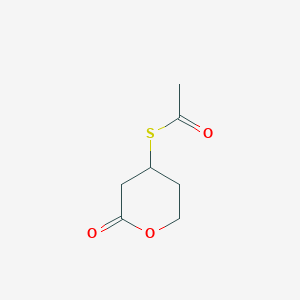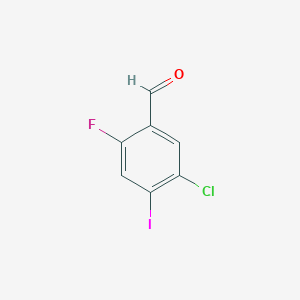
5-Hydroxypyridine-3-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxypyridine-3-carbothioamide is a compound that has garnered attention in the scientific community due to its unique physical and chemical properties. It is a derivative of pyridine, a nitrogen-bearing heterocycle that is widely used in medicinal chemistry . The molecular formula of this compound is C6H6N2OS, and it has a molecular weight of 154.19 g/mol .
Vorbereitungsmethoden
The synthesis of 5-Hydroxypyridine-3-carbothioamide typically involves the reaction of 5-hydroxypyridine with thiocarbamide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours until the desired product is formed .
Industrial production methods for this compound may involve more advanced techniques, such as continuous flow synthesis, to increase yield and efficiency. These methods often utilize automated systems to precisely control reaction conditions and ensure consistent product quality .
Analyse Chemischer Reaktionen
5-Hydroxypyridine-3-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine .
Oxidation: When subjected to oxidation, this compound can form corresponding sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction of this compound typically yields the corresponding amine derivative.
Substitution: Halogenation reactions can introduce halogen atoms into the pyridine ring, resulting in halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Hydroxypyridine-3-carbothioamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Hydroxypyridine-3-carbothioamide involves its interaction with specific molecular targets and pathways within biological systems . The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
5-Hydroxypyridine-3-carbothioamide can be compared with other similar compounds, such as N-acyl-morpholine-4-carbothioamides and 2-amino-3-(3’,4’,5’-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities.
N-acyl-morpholine-4-carbothioamides: These compounds exhibit antimicrobial and antioxidant properties and have been studied for their potential as antibacterial agents.
2-amino-3-(3’,4’,5’-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives: These derivatives have shown promising anticancer properties and are being explored for their potential in cancer therapy.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C6H6N2OS |
|---|---|
Molekulargewicht |
154.19 g/mol |
IUPAC-Name |
5-hydroxypyridine-3-carbothioamide |
InChI |
InChI=1S/C6H6N2OS/c7-6(10)4-1-5(9)3-8-2-4/h1-3,9H,(H2,7,10) |
InChI-Schlüssel |
NWWLZQHTPZSAIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1O)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]aceticacid](/img/structure/B13515066.png)
![methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride](/img/structure/B13515067.png)









